

VLS-1272 Selectivity Profile Against Other Kinesins: An In-depth Technical Guide

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Compound of Interest

Compound Name: VLS-1272

Cat. No.: B10857293

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Introduction

VLS-1272 is a potent and orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A.[1][2] As a member of the kinesin-8 family, KIF18A plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules, thereby ensuring proper chromosome alignment at the metaphase plate during mitosis.[3] Inhibition of KIF18A's ATPase activity by **VLS-1272** disrupts this process, leading to mitotic arrest and subsequent apoptosis in cancer cells, particularly those exhibiting chromosomal instability (CIN).[1][2] This technical guide provides a comprehensive overview of the selectivity profile of **VLS-1272** against other kinesins, details the experimental protocols used for its characterization, and illustrates the key signaling pathways and experimental workflows.

Data Presentation: VLS-1272 Kinesin Selectivity Profile

The selectivity of a targeted inhibitor is a critical parameter in drug development, as it directly relates to the potential for off-target effects and toxicity. **VLS-1272** has been demonstrated to be highly selective for KIF18A over other kinesin motor proteins. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **VLS-1272** against a panel of human and mouse kinesins.

Kinesin Target	Species	IC50 (nM)	Fold Selectivity vs. KIF18A
KIF18A	Human	41	1
CENPE	Human	>10,000	>243
EG5 (KIF11)	Human	5,870	>143
Additional Kinesins	Human/Mouse	>10,000	>243

Note: The data presented is based on available information and may be subject to variations depending on the specific assay conditions. The IC50 for KIF18A is for the ATP-noncompetitive inhibition of its ATPase activity.^[2] Data for additional kinesins is qualitative based on statements of high selectivity.^[1]

Experimental Protocols

The characterization of **VLS-1272**'s potency and selectivity involves several key biochemical and cell-based assays. The detailed methodologies for two pivotal experiments are outlined below.

Kinesin ATPase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the ATPase activity of kinesin motors by measuring the amount of ADP produced in the enzymatic reaction. The ADP-Glo™ Kinase Assay is a luminescent assay system that couples the conversion of ADP to ATP with a luciferase-luciferin reaction to generate a light signal proportional to the ADP concentration.

Materials:

- Purified recombinant kinesin motor domains (e.g., KIF18A, CENPE, EG5)
- Microtubules (taxol-stabilized)
- **VLS-1272** (or other test compounds) in desired concentrations
- ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

- Assay buffer (e.g., 25 mM PIPES pH 7.0, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
- ATP
- Multi-well plates (e.g., 384-well white opaque plates)
- Luminometer

Procedure:

- **Reaction Setup:** In a multi-well plate, combine the assay buffer, microtubules, and the kinesin enzyme.
- **Compound Addition:** Add **VLS-1272** at various concentrations to the wells. Include a DMSO vehicle control.
- **Initiation of Reaction:** Start the reaction by adding a defined concentration of ATP.
- **Incubation:** Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
- **ATP Depletion:** Add the ADP-Glo™ Reagent to terminate the kinesin reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
- **ADP to ATP Conversion and Signal Generation:** Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture. Incubate for 30-60 minutes at room temperature.
- **Luminescence Measurement:** Measure the luminescence of each well using a luminometer. The light output is directly proportional to the amount of ADP produced and thus reflects the kinesin's ATPase activity.
- **Data Analysis:** Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Microtubule Gliding Assay

This assay directly visualizes the motor activity of kinesins by observing the movement of fluorescently labeled microtubules over a surface coated with the motor protein. Inhibition of motor activity results in a reduction or cessation of microtubule gliding.

Materials:

- Purified, truncated kinesin motor proteins (e.g., KIF18A)
- Fluorescently labeled, taxol-stabilized microtubules
- **VLS-1272** (or other test compounds)
- Motility buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT, 10 μM taxol, and an ATP regeneration system)
- Casein solution (for blocking non-specific binding)
- Glass flow cells
- Total Internal Reflection Fluorescence (TIRF) microscope

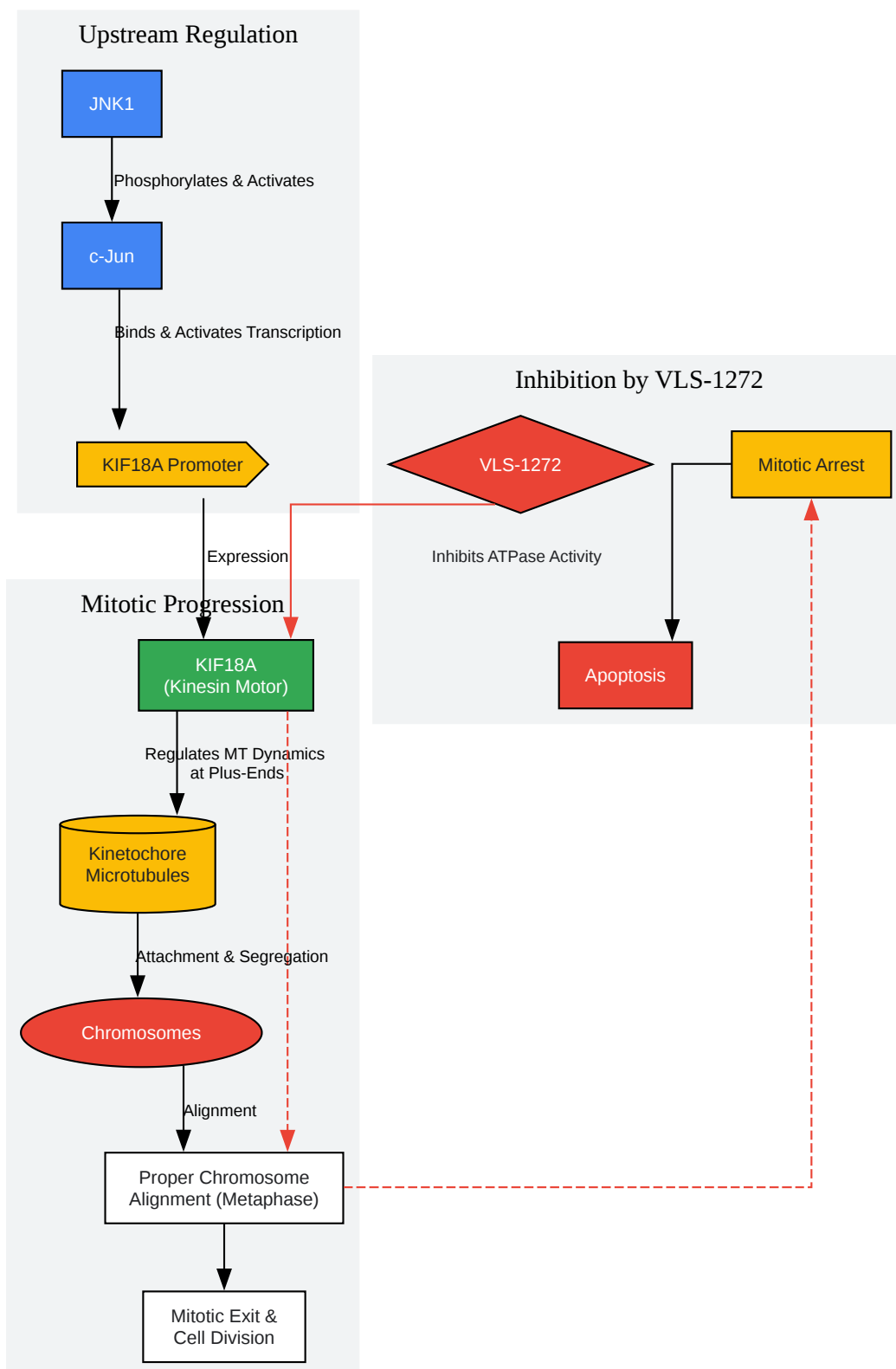
Procedure:

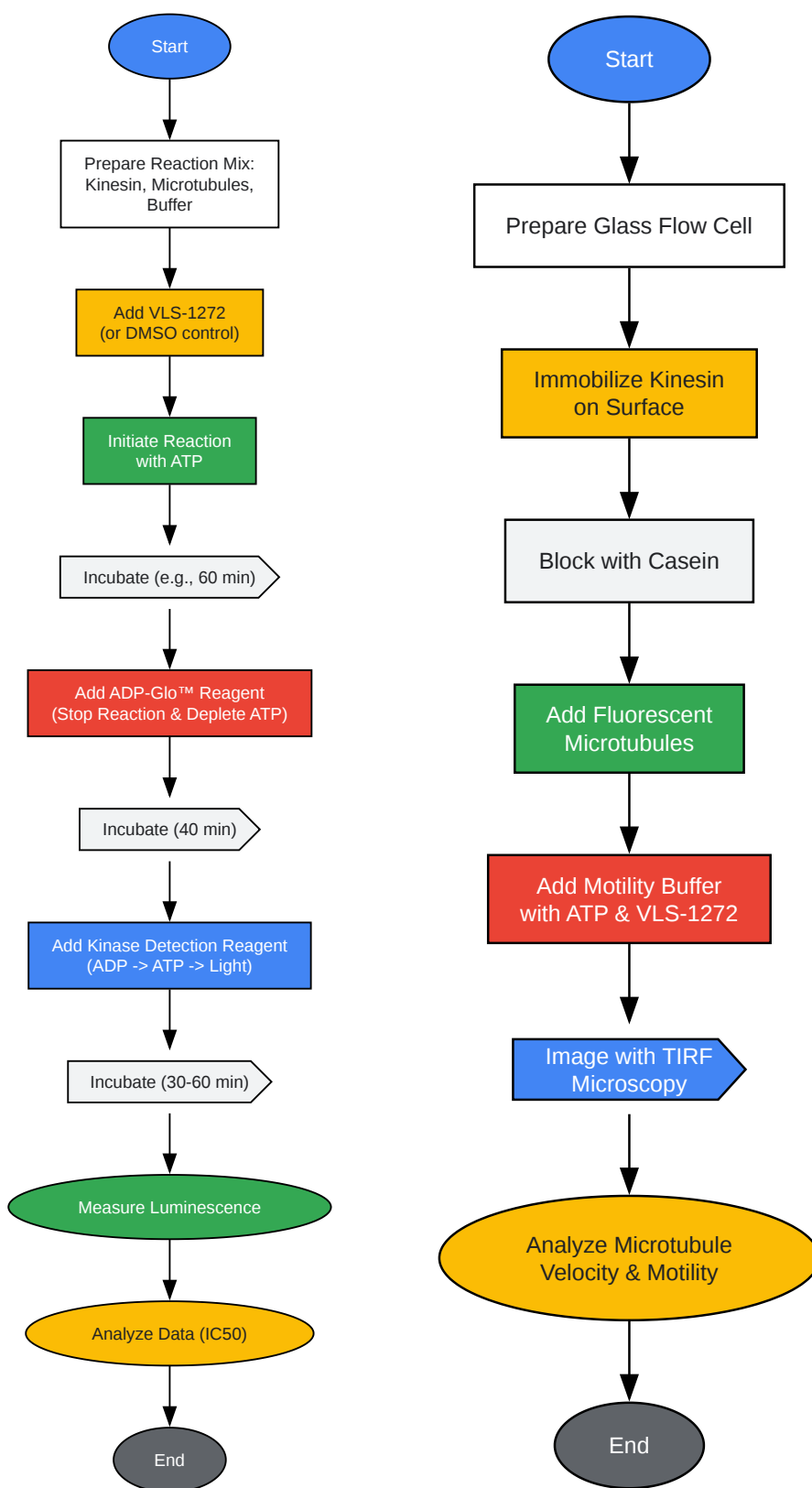
- Flow Cell Preparation: Construct a flow cell using a microscope slide and a coverslip.
- Motor Protein Immobilization: Introduce the purified kinesin motor protein solution into the flow cell and allow it to adsorb to the glass surface.
- Blocking: Wash the flow cell with a casein solution to block any remaining non-specific binding sites on the surface.
- Microtubule Introduction: Introduce the fluorescently labeled microtubules into the flow cell.
- Initiation of Motility: Add the motility buffer containing ATP and the test compound (**VLS-1272**) to the flow cell.
- Imaging: Visualize and record the movement of the microtubules using a TIRF microscope.

- **Data Analysis:** Analyze the recorded videos to determine the velocity and the number of moving microtubules. A reduction in velocity or the number of motile microtubules in the presence of **VLS-1272** indicates inhibition of the kinesin's motor function.

Mandatory Visualization

Signaling Pathway of KIF18A Inhibition by VLS-1272





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